2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a 4-chlorophenyl acetamide derivative, followed by the introduction of the thiophene ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl and acetamido groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-bromophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide
- 2-(2-((4-methylphenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide
Uniqueness
The unique combination of functional groups in 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide gives it distinct chemical and biological properties. The presence of the chlorine atom, for example, can enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-9-10(2)24-16(14(9)15(21)18-3)19-13(20)8-25(22,23)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNIBJSCKKGEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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